molecular formula C17H11F4N3O3 B7479279 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide

Cat. No. B7479279
M. Wt: 381.28 g/mol
InChI Key: HQOULQYPOKCAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide, also known as Compound A, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have significant effects on various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A acts as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer. It does this by binding to the IKKβ kinase, which is involved in the activation of NF-κB. By inhibiting the activity of IKKβ, 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects:
3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A has been shown to have significant effects on various biological pathways, including the inhibition of the NF-κB pathway. This has been shown to reduce inflammation and cancer cell growth in vitro and in vivo. 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A in lab experiments include its high purity and yield, as well as its significant effects on various biological pathways. However, the limitations of using 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A include its potential toxicity and the need for further study to determine its safety and efficacy in vivo.

Future Directions

There are many potential future directions for the study of 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A. One potential direction is the development of new cancer therapies based on its anti-tumor activity. Another potential direction is the study of its effects on other biological pathways, such as the immune system and neurological disorders. Further study is needed to determine the safety and efficacy of 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A in vivo, as well as its potential for development as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with hydrazine hydrate to form 2,3,5,6-tetrafluorobenzohydrazide. This intermediate is then reacted with 2,3-dioxoindoline-1-acetic acid to form the final product, 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A. The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A has been optimized to produce high yields and purity, making it suitable for further study.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A has been extensively studied for its potential therapeutic applications. It has been shown to have significant effects on various biological pathways, including the inhibition of the NF-κB pathway, which is involved in inflammation and cancer. 3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide A has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O3/c18-10-7-11(19)14(21)15(13(10)20)23-22-12(25)5-6-24-16(26)8-3-1-2-4-9(8)17(24)27/h1-4,7,23H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOULQYPOKCAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NNC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxoisoindol-2-yl)-N'-(2,3,5,6-tetrafluorophenyl)propanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.